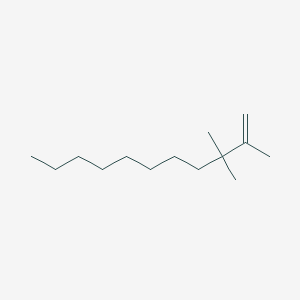
L-Methionyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-valyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Methionyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-valyl-L-alanine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU or DIC to activate the carboxyl group.
Coupling: Sequential addition of protected amino acids.
Deprotection: Removal of protecting groups using TFA.
Cleavage: Final cleavage from the resin to obtain the free peptide.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methionine residue can undergo oxidation to form methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Restored methionine.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
L-Methionyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-valyl-L-alanine may have applications in:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: Investigating protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.
Industry: Use in the development of peptide-based materials or catalysts.
Mecanismo De Acción
The mechanism of action of this peptide compound would depend on its specific biological target. Generally, peptides can interact with receptors, enzymes, or other proteins, leading to:
Binding to Receptors: Triggering signal transduction pathways.
Inhibition of Enzymes: Blocking enzymatic activity.
Modulation of Protein-Protein Interactions: Affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
L-Methionyl-L-valyl-L-ornithyl-L-alanyl-L-valyl-L-alanine: Lacks the diaminomethylidene group.
L-Methionyl-L-valyl-L-ornithyl-L-alanyl-L-valyl-L-glycine: Substitution of alanine with glycine.
Uniqueness
L-Methionyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-valyl-L-alanine is unique due to the presence of the diaminomethylidene group, which may impart distinct chemical and biological properties compared to similar peptides.
Propiedades
Número CAS |
502794-65-2 |
|---|---|
Fórmula molecular |
C27H51N9O7S |
Peso molecular |
645.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H51N9O7S/c1-13(2)19(24(40)33-16(6)26(42)43)35-21(37)15(5)32-23(39)18(9-8-11-31-27(29)30)34-25(41)20(14(3)4)36-22(38)17(28)10-12-44-7/h13-20H,8-12,28H2,1-7H3,(H,32,39)(H,33,40)(H,34,41)(H,35,37)(H,36,38)(H,42,43)(H4,29,30,31)/t15-,16-,17-,18-,19-,20-/m0/s1 |
Clave InChI |
QPUQGLRJXKLWAT-RABCQHRBSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


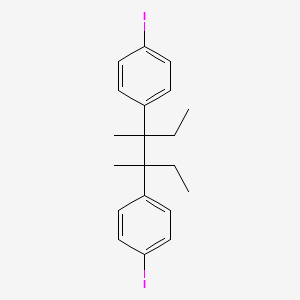
![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
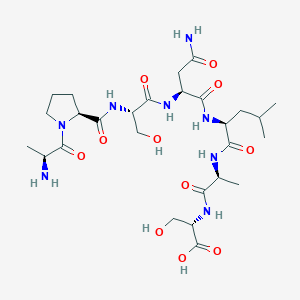

silane](/img/structure/B14226441.png)
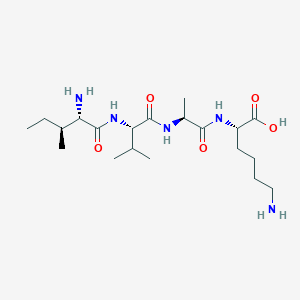
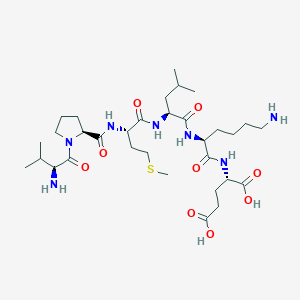
![Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14226454.png)
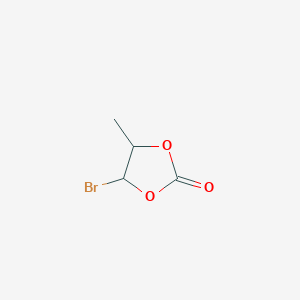
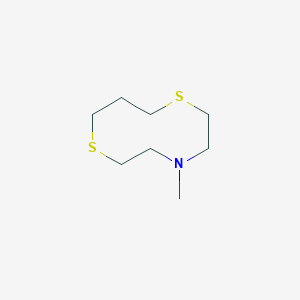
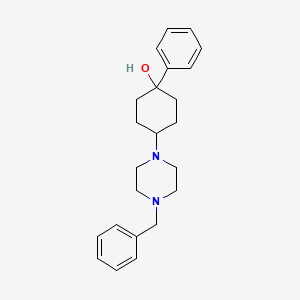
boranyl](/img/structure/B14226482.png)
![4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B14226488.png)
